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molecular formula C7H10F2 B8813047 1,1-Difluoro-4-methylenecyclohexane

1,1-Difluoro-4-methylenecyclohexane

Cat. No. B8813047
M. Wt: 132.15 g/mol
InChI Key: UANXQYTXUDFBKW-UHFFFAOYSA-N
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Patent
US08580962B2

Procedure details

A methyl triphenyl phosphonium bromide/sodium amide mixture (MTP instant ylide, 0.49 g, 1.24 mmol) was suspended in anhydrous Et2O (3 mL) stirring for 1 h at r.t. Afterwards, the reaction mixture was cooled at 0° C. and a solution of 4,4-difluorocyclohexanone (0.145 g, 1.08 mmol) in 3 mL of Et2O was added dropwise into. Stirring at r.t. was maintained for 16 h, then the reaction mixture was filtered and the filtrate was used in the next step without further purification.
Name
methyl triphenyl phosphonium bromide sodium amide
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.145 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[CH3:2][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[NH2-].[Na+].[F:24][C:25]1([F:32])[CH2:30][CH2:29][C:28](=O)[CH2:27][CH2:26]1>CCOCC>[F:24][C:25]1([F:32])[CH2:30][CH2:29][C:28](=[CH2:2])[CH2:27][CH2:26]1 |f:0.1.2.3|

Inputs

Step One
Name
methyl triphenyl phosphonium bromide sodium amide
Quantity
0.49 g
Type
reactant
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[NH2-].[Na+]
Step Two
Name
Quantity
0.145 g
Type
reactant
Smiles
FC1(CCC(CC1)=O)F
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 1 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Afterwards, the reaction mixture was cooled at 0° C.
STIRRING
Type
STIRRING
Details
Stirring at r.t.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1(CCC(CC1)=C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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